Ethyl 3-bromo-2-cyano-6-formylbenzoate

描述

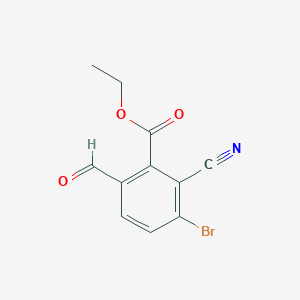

Ethyl 3-bromo-2-cyano-6-formylbenzoate is a substituted benzoate ester with a bromine atom at position 3, a cyano group at position 2, and a formyl group at position 6 on the aromatic ring. This compound is structurally characterized by three distinct electron-withdrawing groups (EWGs), which confer unique reactivity and physicochemical properties. Its molecular formula is C₁₁H₈BrNO₃, with a molar mass of 282.10 g/mol (calculated based on substituent analysis).

The formyl group at position 6 distinguishes it from other analogs, enabling participation in condensation reactions (e.g., Knoevenagel or aldol reactions) or further functionalization. This compound is primarily used as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science .

属性

IUPAC Name |

ethyl 3-bromo-2-cyano-6-formylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO3/c1-2-16-11(15)10-7(6-14)3-4-9(12)8(10)5-13/h3-4,6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGCOAJNPXGHNDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1C#N)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Substituent Influence on Reactivity

- Formyl Group (-CHO) : The formyl substituent in the target compound enhances its utility in condensation reactions (e.g., forming Schiff bases) or as a precursor for heterocyclic syntheses (e.g., quinazolines). Its moderate electron-withdrawing nature activates the aromatic ring for electrophilic substitutions but less so compared to the -CF₃ group.

- Trifluoromethyl Group (-CF₃) : The -CF₃ group in the analog is a stronger EWG, significantly increasing the ring’s electron deficiency. This enhances the reactivity of the bromine atom in nucleophilic aromatic substitution (NAS) reactions, making the analog more suitable for fluorinated drug intermediates.

Research Findings

- Synthetic Yield : The trifluoromethyl analog is often synthesized in higher yields (75–85%) compared to the formyl derivative (60–70%), attributed to the stability of -CF₃ under harsh reaction conditions .

- Stability : The formyl derivative is prone to oxidation under basic conditions, whereas the -CF₃ analog exhibits superior thermal and hydrolytic stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。